Ethylacetimidate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H10NO+ |
|---|---|
Molecular Weight |
88.13 g/mol |
IUPAC Name |
1-ethoxyethylideneazanium |
InChI |
InChI=1S/C4H9NO/c1-3-6-4(2)5/h5H,3H2,1-2H3/p+1 |
InChI Key |
JMIAPORGEDIDLT-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=[NH2+])C |
Synonyms |
ethyl acetimidate ethyl acetimidate hydrochloride ethyl acetimidate, 14C-labeled ethylacetimidate |
Origin of Product |
United States |
Significance of Imidate Chemistry in Advanced Organic Synthesis
Imidate chemistry holds a distinguished position in the field of organic synthesis. Imidates, also known as imino-ethers, are characterized by a carbon-nitrogen double bond and an oxygen atom attached to the same carbon. This unique structural feature imparts a dual electronic nature, allowing them to act as both electrophiles and nucleophiles. researchgate.net This versatility makes them powerful intermediates in a wide array of chemical transformations.
The significance of imidates in advanced organic synthesis is underscored by their utility in the construction of complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and biologically active compounds. rsc.org Imidates serve as key precursors in the synthesis of various functional groups, including esters, amides, and amidines. researchgate.net Furthermore, their ability to participate in C–N annulation reactions under various catalytic conditions (acid, base, metal-catalyzed, or radical-mediated) has expanded their application in creating diverse N-heterocyclic systems such as oxazolines, quinazolines, and isoquinolines. rsc.org
The reactivity of imidates can be finely tuned by the substituents on the nitrogen and oxygen atoms, allowing for precise control over reaction outcomes. This adaptability has made them indispensable tools for synthetic chemists aiming to build intricate molecular architectures with high efficiency and selectivity.
Historical Trajectories and Evolution of Ethylacetimidate Applications
The journey of ethylacetimidate in chemical research began with the foundational Pinner reaction, a classic method for synthesizing imidates from nitriles and alcohols under acidic conditions. researchgate.netgoogle.com Initially, its applications were primarily centered on its role as a precursor for other functional groups. For instance, the most common reagent for preparing acetamidines has historically been ethyl acetimidate hydrochloride, a stable and relatively inexpensive starting material. orgsyn.org
Over time, the applications of this compound have expanded significantly. A notable milestone in its evolution is its use in the Overman rearrangement, a powerful researchgate.netresearchgate.net-sigmatropic rearrangement that converts allylic trichloroacetimidates into allylic trichloroacetamides, providing a valuable route to allylic amines. syr.eduthermofisher.comorganic-chemistry.org This reaction has become a cornerstone in the synthesis of natural products and other complex nitrogen-containing molecules.
In addition to its role in rearrangements, this compound hydrochloride has found utility in bioconjugation and protein modification. ontosight.ai It can be used to modify lysine (B10760008) residues in proteins, aiding in the study of protein structure and function. ontosight.ai Its role as an intermediate in peptide synthesis further highlights its importance in the life sciences. ontosight.ai
The synthesis of this compound itself has also seen advancements. While the traditional Pinner reaction often involved the direct use of hazardous hydrogen chloride gas, newer methods have been developed that generate HCl in situ, for example, from acetyl chloride and an alcohol, making the process safer and more scalable. acs.orgacs.orgnih.gov
Current Research Landscape and Emerging Directions for Ethylacetimidate
Established and Novel Preparative Routes to this compound
The synthesis of this compound is most classically achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. jk-sci.comwikipedia.org This method has been a cornerstone for the preparation of imidate salts, which are versatile precursors to other functional groups. jk-sci.com
Condensation Reactions of Nitriles and Alcohols
The condensation of nitriles, such as acetonitrile (B52724), with alcohols like ethanol (B145695) is the fundamental approach to forming the imidate functional group. acs.orgnih.gov This reaction is typically performed under anhydrous acidic conditions. google.com The Pinner reaction, named after Adolf Pinner who discovered it in 1877, specifically refers to this acid-catalyzed process. jk-sci.comwikipedia.org The reaction between acetonitrile and ethanol in the presence of an acid catalyst leads to the formation of the corresponding imidate salt, known as a Pinner salt. jk-sci.com
A key aspect of this synthesis is the use of anhydrous conditions and low temperatures to prevent the thermodynamically unstable imidate hydrochloride from rearranging into amides or alkyl chlorides. jk-sci.comwikipedia.org Solvents such as benzene (B151609) or dioxane are often employed to maintain an anhydrous environment. jk-sci.com
Strategies for Imidate Hydrochloride Formation
The formation of this compound hydrochloride is a critical step, as this salt is often the direct product isolated from the Pinner reaction. acs.orggoogle.com One common strategy involves bubbling anhydrous hydrogen chloride gas through a cooled solution of acetonitrile and ethanol. google.com An alternative and often more convenient laboratory-scale method generates hydrogen chloride in situ. This can be achieved by the dropwise addition of acetyl chloride to a cooled solution of the nitrile and excess alcohol. acs.orggoogleapis.com This method avoids the direct handling of corrosive hydrogen chloride gas. acs.org
For instance, a procedure involves adding acetyl chloride dropwise to a solution of acetonitrile and ethanol at -5 °C under a nitrogen atmosphere and stirring for several hours. acs.org After the reaction, the solvent is removed under reduced pressure, and the resulting solid is washed with an ether to yield the this compound hydrochloride product. acs.org
Synthesis of this compound Salts (e.g., Hydrochloride, Hydrobromide)
This compound hydrochloride is the most commonly synthesized and utilized salt. sigmaaldrich.comthermofisher.in Its preparation is a primary example of the Pinner reaction. In a typical industrial-scale synthesis, anhydrous hydrogen chloride gas is passed through a mixture of anhydrous ethanol, acetonitrile, and a solvent like toluene (B28343) at low temperatures (e.g., 0°C). google.com The resulting slurry is then filtered to collect the white solid of this compound hydrochloride. google.com A reported crude yield for this method is 94.1%. google.com
Similarly, this compound hydrobromide can be prepared by using hydrogen bromide instead of hydrogen chloride. google.com The general principle of the Pinner reaction applies, where the nitrile reacts with the alcohol in the presence of the corresponding hydrogen halide under anhydrous conditions. google.com
The synthesis of various imidate hydrochlorides can be achieved from different nitriles and alcohols under similar conditions, demonstrating the versatility of this method. acs.orgnih.gov
Methodological Advancements in this compound Synthesis
Recent advancements in the synthesis of this compound and its derivatives have focused on improving efficiency, safety, and scalability. One notable improvement is the use of reagents that generate hydrogen chloride in situ, such as the combination of acetyl chloride with an alcohol, which circumvents the need to handle gaseous HCl directly. acs.orgnih.gov This approach has been shown to be effective for preparing various imidate hydrochlorides. acs.org
Another area of advancement is the development of one-pot procedures. For example, a one-pot reaction has been developed where the Pinner reaction to form the imidate is followed directly by a subsequent reaction, such as the synthesis of methyl acetohydroximate, without isolating the hygroscopic imidate intermediate. acs.org This streamlined process is more efficient, reducing reaction time and potential for product loss during isolation. acs.org
Furthermore, research into alternative solvents has led to improvements. The use of cyclopentyl methyl ether (CPME) as a solvent for the Pinner reaction has been shown to allow for the direct isolation of the product by simple filtration, offering a more operationally simple and potentially greener alternative to traditional solvents. researchgate.net
Process Optimization and Scalability Studies for this compound Production
Optimizing the production of this compound is crucial for its industrial applications. Process optimization in chemical manufacturing aims to maximize output and quality while minimizing resource input, such as time and materials. precog.co For this compound synthesis, this involves carefully controlling reaction parameters.
Key factors for optimization in the Pinner reaction include temperature control, the molar ratio of reactants, and the rate of hydrogen chloride addition. jk-sci.comchemicalbook.com Low temperatures are critical to prevent the decomposition of the imidate salt. jk-sci.comwikipedia.org The reaction is often initiated at temperatures between -10°C and 0°C. google.comgoogleapis.com
Scalability studies have demonstrated that the synthesis of this compound hydrochloride can be performed on a kilogram scale. One documented large-scale process involves reacting 1.6 kg of acetonitrile with 4.3 kg of ethanol and 3.67 kg of acetyl chloride at 0°C for 12 hours, resulting in a 95% yield of this compound hydrochloride. googleapis.com This highlights the robustness and scalability of the modified Pinner reaction using acetyl chloride.
Further process control, such as monitoring the reaction progress conductometrically, has been proposed to precisely determine the endpoint of the reaction, ensuring complete conversion and optimizing throughput. google.com The goal of such optimization is to make the synthesis more economical and efficient for large-scale production, which is important as this compound is a precursor for various other chemical products. acs.org
Nucleophilic Substitution Reactions Involving the Imidate Moiety
The imidate moiety of this compound is susceptible to nucleophilic substitution reactions. cymitquimica.com The carbon-nitrogen double bond in the imidate group makes the carbon atom electrophilic and thus a target for nucleophiles. This reactivity is fundamental to many of its applications in organic synthesis. For instance, in the presence of a suitable nucleophile, the ethoxy group of this compound can be displaced. This type of reaction is crucial for the formation of various derivatives. cymitquimica.com
The general mechanism for nucleophilic substitution at the imidate carbon involves the attack of a nucleophile on the electrophilic carbon atom. This is often followed by the elimination of the ethoxy group. The nature of the nucleophile, solvent, and reaction conditions can significantly influence the course and outcome of these reactions.
Amidination Mechanisms with Primary Amines and Biological Substrates
This compound is widely used for the chemical modification of primary amino groups, such as the lysine (B10760008) residues in proteins, to form amidines. researchgate.netacs.org This reaction is of particular interest in biochemical studies for probing protein structure and function. acs.org
The reaction of this compound with primary amines does not always lead directly to the formation of an amidine. Instead, studies have shown that near neutral pH (around pH 8), the initial products are N-alkyl imidate intermediates. researchgate.net These intermediates are formed through the nucleophilic attack of the primary amine on the imidate, leading to the displacement of ammonia (B1221849).
The N-alkyl imidate intermediate is a key branching point in the reaction pathway. It can subsequently react in one of two ways:
Reaction with ammonia: The intermediate can react with ammonia (which is released during the initial formation of the N-alkyl imidate) to yield the desired amidine product. researchgate.net
Hydrolysis: Alternatively, the intermediate can react with water, leading to hydrolysis and the formation of a free amine, regenerating the original amino group of the substrate. researchgate.net
The partitioning of the N-alkyl imidate intermediate between the amidination and hydrolysis pathways is influenced by several factors, most notably the pH of the reaction medium.
pH: At a pH around 8, the formation of N-alkyl imidate intermediates is favored, and these intermediates can accumulate before further reaction. researchgate.net In contrast, at a higher pH (around 10), amidine formation occurs more rapidly and in better yield, with little to no accumulation of the intermediate. researchgate.net This suggests that the higher concentration of hydroxide (B78521) ions at pH 10 may catalyze the conversion of the intermediate to the amidine or that the relative rates of the competing reactions are altered in favor of amidination.
Concentration of reactants: The concentration of ammonia present can also influence the product distribution. Higher concentrations of ammonia would favor the amidination pathway over hydrolysis. annualreviews.org
Formation and Reactivity of N-Alkyl Imidate Intermediates
Kinetics and Thermodynamics of this compound Derivatization
The kinetics of this compound reactions, particularly amidination and hydrolysis, have been the subject of study to better understand and control its reactivity.
Recent studies using NMR spectroscopy have re-examined the rates of these reactions. It was found that at neutral to slightly alkaline pH, the hydrolysis of this compound is significantly faster than previously thought, with a half-life of about 4 minutes at room temperature. annualreviews.org However, at pH 10, the hydrolysis rate slows considerably, with a half-life of approximately 30 minutes, which is in agreement with older data. annualreviews.org
The inactivation of α-amylase with this compound has been shown to follow pseudo-first-order kinetics, yielding a second-order rate constant of 1.2 M⁻¹min⁻¹. researchgate.net
The thermodynamic aspects of these reactions, such as the equilibrium between reactants, intermediates, and products, are also crucial for optimizing reaction conditions to favor the desired product.
Hydrolysis Mechanisms and Environmental Fate Considerations
The hydrolysis of this compound is a critical reaction, not only as a competing pathway in derivatization reactions but also in considering its environmental fate. annualreviews.org Like other esters, the rate of hydrolysis is dependent on pH. europa.eu
The mechanism of hydrolysis likely involves the nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the imidate group. This is followed by a series of proton transfer steps and the eventual cleavage of the C-O or C-N bond, leading to the formation of acetamide (B32628) and ethanol, or acetic acid and ammonia, depending on the specific conditions. The rate of hydrolysis generally increases with increasing pH. europa.eu
Given its reactivity with water, this compound is not expected to persist for long periods in aqueous environments. Its degradation products, such as acetic acid and ammonia, are common in the environment and are generally considered to be of low environmental concern.
Elucidation of Reaction Pathways via Isotopic Labeling and Spectroscopic Monitoring
The complex reaction pathways of this compound have been investigated using various analytical techniques to provide mechanistic insights.
Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy are invaluable for monitoring the progress of this compound reactions in real-time. specac.comoptikinstruments.si NMR spectroscopy has been used to observe the formation and partitioning of N-alkyl imidate intermediates in the reaction with primary amines. annualreviews.org Infrared spectroscopy can provide direct information about the structure and bonding of reactants, intermediates, and products. specac.com
Isotopic Labeling: The use of isotopically labeled reagents can help to trace the fate of specific atoms throughout the reaction mechanism. For example, using ¹⁵N-labeled ammonia could help to definitively distinguish between the nitrogen atom originating from the this compound and that from an amine substrate in amidination reactions. While not explicitly detailed in the provided search results for this compound, isotopic labeling is a powerful and common technique for elucidating reaction mechanisms in related chemical systems. uni-muenchen.de Mass spectrometry is another powerful tool that can be used in conjunction with isotopic labeling to identify and quantify reaction products and intermediates. acs.orgrsc.org
Advanced Applications of Ethylacetimidate in Organic Synthesis
Heterocyclic Compound Synthesis Utilizing Ethylacetimidate
This compound is a key precursor for creating various heterocyclic structures, which are core components of many pharmaceuticals and specialty materials. mdpi.com Its ability to introduce an acetimidoyl group facilitates the construction of nitrogen-containing rings. chemsrc.com
One of the most fundamental applications of this compound is in the synthesis of acetamidines. Ethyl acetimidate hydrochloride is a common, stable, and relatively inexpensive reagent for preparing acetamidines. orgsyn.org The reaction typically involves the treatment of ethyl acetimidate hydrochloride with a primary or secondary amine. ugr.es The amine displaces the ethoxy group of the imidate to form the corresponding N-substituted acetamidine (B91507). orgsyn.orgugr.es
This reaction is a cornerstone for building more complex nitrogen heterocycles, as the resulting amidine functionality is a versatile intermediate for subsequent cyclization reactions. orgsyn.org For instance, amidines can react with β-dicarbonyls to produce substituted pyrimidines or with imidates to form substituted triazines.
Imines, characterized by a carbon-nitrogen double bond (C=N), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. libretexts.orgmasterorganicchemistry.com While this compound is not an amine itself, it serves as an essential precursor to the required amine component.
The synthesis proceeds in a two-step manner:
this compound reacts with ammonia (B1221849) or an amine to generate an acetamidine, as described previously. orgsyn.org
The resulting acetamidine, possessing an amine-like nitrogen, can then undergo a condensation reaction with a carbonyl compound. This reaction, mechanistically similar to imine formation, involves nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by the elimination of water to form a C=N bond. masterorganicchemistry.comyoutube.com
This sequence allows for the incorporation of the acetimidine fragment into larger molecules, effectively using this compound as the starting point for creating complex imine-related structures.
This compound is instrumental in building various multi-ring heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. mdpi.comresearchgate.net
Thiazolines : Ethyl acetimidate hydrochloride is used directly in the synthesis of substituted 2-thiazolines. thermofisher.inchemicalbook.comscientificlabs.com A notable example is the reaction of ethyl acetimidate with esters of penicillamine (B1679230) (an amino acid containing a thiol group). researchgate.net This condensation reaction efficiently constructs the 5,5-dimethyl-2-methyl-2-thiazoline-4-carboxylate ring system. researchgate.net
1,2,4-Triazoles : The synthesis of 1,2,4-triazoles can be achieved using this compound as a key building block. The strategy involves the initial conversion of this compound to an acetamidine or a related intermediate. This intermediate is then reacted with a hydrazine (B178648) derivative in a cyclocondensation reaction. rsc.org The base-mediated annulation of a nitrile (which can be derived from an amidine) with a hydrazine is a practical strategy for forming the 1,2,4-triazole (B32235) ring. rsc.org This multi-step approach demonstrates the utility of this compound as a foundational reagent for accessing these important heterocycles. organic-chemistry.org
Formation of Imines via Carbonyl Condensation
Synthesis of Fine Chemicals and Specialty Nitrogen-Containing Compounds
Beyond complex heterocycles, this compound is employed in the synthesis of various fine chemicals and specialty compounds where the introduction of a nitrogen-containing group is required. echemi.comcymitquimica.com
A significant application is in the chemical modification of proteins and peptides. Ethyl acetimidate hydrochloride is used for the amidination of lysine (B10760008) residues in proteins, such as in the preparation of amidinated carbonic anhydrase. thermofisher.inchemicalbook.comsigmaaldrich.com This modification alters the charge of the protein by converting the primary amino groups of lysine into positively charged acetimidoyl groups, which is useful for studying protein structure and function. chemsrc.com
Furthermore, this compound is a reactant in the synthesis of substituted s-triazines. For example, reacting formamidine (B1211174) hydrochloride with ethyl acetimidate can yield 2-methyl-s-triazine and 2,4-dimethyl-s-triazine. google.com These nitrogen-rich compounds have applications in various fields of chemistry.
Precursor in Bioactive Compound Synthesis
This compound serves as a starting material in the synthesis of molecules with established or potential biological activity. cetjournal.itnih.gov Its role as a precursor allows for the efficient construction of key intermediates on the path to these target compounds.
An efficient and high-yield synthesis of Ethyl Acetohydroximate (EAH) has been developed using ethyl acetimidate hydrochloride as the starting material. nih.govacs.orgsemanticscholar.org The synthesis involves the reaction of ethyl acetimidate hydrochloride with hydroxylamine (B1172632) in the presence of a base, such as potassium carbonate. nih.govacs.org EAH is a valuable reagent in its own right, used as a protecting group for amines and as an intermediate in the synthesis of other reagents. acs.org
Researchers have optimized this reaction and explored its scope by varying the alcohol and nitrile components used to generate the initial imidate hydrochloride. This allows for the synthesis of a range of EAH analogues with different substituents. acs.org The findings from a study on the substrate scope are summarized below.
| Entry | Alcohol | Nitrile | Product (Acetohydroximate) | Yield (%) |
| 1 | Ethanol (B145695) | Acetonitrile (B52724) | Ethyl Acetohydroximate | 85 |
| 2 | Methanol | Acetonitrile | Methyl Acetohydroximate | 81 |
| 3 | Propanol | Acetonitrile | Propyl Acetohydroximate | 75 |
| 4 | Isopropanol | Acetonitrile | Isopropyl Acetohydroximate | 69 |
| 5 | Benzyl alcohol | Acetonitrile | Benzyl Acetohydroximate | 82 |
| 6 | Ethanol | Propionitrile | Ethyl Propionohydroximate | 84 |
| 7 | Ethanol | Benzonitrile | Ethyl Benzohydroximate | 78 |
| 8 | Ethanol | Pivalonitrile | Ethyl Pivalohydroximate | 20 |
| Data derived from a study on the synthesis of EAH and its derivatives, showcasing the reaction's versatility with various alcohols and nitriles. acs.org |
This method provides a practical route to EAH and its analogues in significant quantities without the need for chromatographic purification, highlighting a key application of this compound as a precursor to other useful synthetic intermediates. nih.govacs.org
Development of Nitric Oxide Synthase Inhibitors
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases and neurodegenerative disorders. ugr.esescholarship.org This has driven the development of selective iNOS inhibitors as potential therapeutic agents. Ethyl acetimidate hydrochloride has been utilized in the synthesis of a novel polymeric prodrug, poly-L-L-N(6)-(1-iminoethyl)lysine (PNIL), designed for the targeted inhibition of iNOS. researchgate.net The synthesis involves the reaction of ethyl acetimidate hydrochloride with a deprotected poly-L-lysine derivative. researchgate.net This polymeric prodrug, PNIL, can be hydrolyzed by trypsin to release L-N(6)-(1-iminoethyl)lysine (L-NIL), which in turn suppresses iNOS activity and the associated inflammatory responses. researchgate.net
The design of selective iNOS inhibitors is challenging due to the high structural similarity among the active sites of the three human NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and iNOS. escholarship.org Non-selective inhibition, particularly of eNOS, can lead to adverse cardiovascular effects. escholarship.orgakavatx.com Therefore, the development of isoform-selective inhibitors is a primary goal in this field. escholarship.orgakavatx.com
| Inhibitor Type | Synthetic Strategy | Target | Reference |
| Polymeric Prodrug (PNIL) | Reaction of Ethyl acetimidate hydrochloride with poly-L-lysine derivative | iNOS | researchgate.net |
| Amidino Compounds | Modification of W1400 structure | iNOS | ugr.es |
| Dipeptide Inhibitors | Structure-based design targeting active site differences | nNOS | akavatx.com |
Preparation of Bisphosphonic Analogs of Amino Acids
Bisphosphonic analogs of amino acids are an important class of compounds with applications in medicine, particularly as regulators of calcium metabolism and as potent enzyme inhibitors. mdpi.com this compound hydrochloride is a commercially available starting material used in a multi-step synthesis to produce N-protected bisphosphonic analogs of α-amino acids. mdpi.comresearchgate.net The process involves the transformation of N-protected 1-amino-1-ethoxyalkylphosphonates, which can be derived from ethyl imidate hydrochlorides, into the target bisphosphonate derivatives. mdpi.comresearchgate.net
A one-pot, catalyst-free method has been developed for this transformation, which proceeds through the formation of a reactive phosphonium (B103445) salt intermediate. mdpi.comresearchgate.net This strategy has been successfully applied to synthesize a variety of N-protected bisphosphonic analogs of both protein and non-protein α-amino acids with good to excellent yields. mdpi.com
Intermediates for Pharmacologically Relevant Scaffolds
The concept of a molecular scaffold is central to medicinal chemistry, representing the core structure of a bioactive molecule from which a library of derivatives can be generated. lifechemicals.comnih.gov this compound serves as a key intermediate in the synthesis of various pharmacologically relevant scaffolds. ontosight.ai Its ability to introduce an amidine functionality is crucial for building heterocyclic systems and other complex molecular architectures found in many drug candidates. ontosight.ai
Scaffold-based drug design often involves identifying a pharmacophore and then modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties. lifechemicals.com this compound's reactivity allows for its incorporation into diverse synthetic pathways, leading to novel scaffolds with potential therapeutic applications. ontosight.ai This approach is instrumental in hit-to-lead and lead optimization phases of drug discovery. lifechemicals.com
Derivatization for Advanced Material Applications
Synthesis of Functionalized Chitosan (B1678972) Derivatives (e.g., Adsorbents)
Chitosan, a natural polysaccharide, is a versatile biopolymer with applications in various fields, including biomedicine and environmental science. researchgate.netresearchgate.net Chemical modification of chitosan can enhance its properties and introduce new functionalities. nih.gov The amino groups of chitosan are primary sites for such modifications. researchgate.net While direct acylation with carboxylic acids is a common method, the use of more reactive derivatives can offer advantages. researchgate.net
The functionalization of chitosan can be achieved through various methods, including grafting and cross-linking, to produce materials with specific properties, such as enhanced adsorption capacity for heavy metals. mdpi.comnajah.edu For instance, chitosan has been functionalized with pyrimidine (B1678525) derivatives to create nanosorbents for the removal of Cr(VI) ions from wastewater. mdpi.com The modification of chitosan often involves protecting the highly reactive amino groups to direct the reaction to the hydroxyl groups. nih.gov
| Chitosan Derivative | Modification Method | Application | Reference |
| Grafted with Pyrimidine | Grafting | Heavy metal (Cr(VI)) adsorption | mdpi.com |
| Cross-linked with Alginate and Humic Acid | Ionic gelation and polyelectrolyte complexation | Nano bio-fertilizer capsules | najah.edu |
| Grafted with Cyclodextrin | Amidation reaction | Drug delivery | nih.gov |
Precursors for High-Energy Density Materials
High-energy density materials (HEDMs) are a critical class of advanced materials. nih.govazom.com The primary challenge in this field is the synthesis of compounds that possess both high energy content and sufficient stability. nih.gov The introduction of nitrogen-rich functional groups is a common strategy to increase the energy content of these materials. uni-muenchen.denih.gov
While there is no direct evidence from the search results of this compound being used as a precursor for HEDMs, the synthesis of nitrogen-rich compounds is a key aspect of HEDM research. uni-muenchen.denih.govrsc.org For example, 5-aminotetrazole (B145819) is a precursor for a wide variety of energetic materials. uni-muenchen.de The synthesis of energetic compounds often involves the incorporation of explosophoric groups like nitro and amino functionalities into heterocyclic backbones. nih.gov
Synthesis of Fluorescent Probes and Spectroscopic Tags
Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and quantification of various analytes. nih.govsioc-journal.cnresearchgate.net The synthesis of these probes often involves the construction of a fluorophore scaffold that can be functionalized to achieve desired spectroscopic properties and analyte selectivity. instras.comrsc.org
This compound can be used to modify proteins at lysine residues, which can be a step in the process of attaching fluorescent tags for biological imaging. ontosight.ai The development of novel fluorescent probes often involves the synthesis of complex organic molecules where specific functional groups are introduced to modulate the fluorescence response upon binding to a target. sioc-journal.cnresearchgate.net For instance, biarsenical fluorescent probes based on a cyanine (B1664457) dye scaffold have been optimized for labeling tagged cytosolic proteins in live cells. nih.gov The synthesis of such probes requires careful design and multi-step organic synthesis. nih.govinstras.com
| Probe Type | Scaffold | Target | Reference |
| Biarsenical Cyanine Probe | Cyanine dye (Cy3) | Tagged cytosolic proteins | nih.gov |
| Coumarin-derived Acylhydrazone | Coumarin | Cu2+ and Glyphosate | sioc-journal.cn |
| BINOL-based Chiral Probe | BINOL | Arginine enantiomers | rsc.org |
Ethylacetimidate in Biochemical and Molecular Biology Research
Protein and Peptide Modification via Amidination
Amidination with ethylacetimidate is a widely used technique for modifying proteins and peptides. ontosight.ai The reaction is specific for amino groups and proceeds efficiently at a basic pH. exlibrisgroup.com This modification has been instrumental in studying various aspects of protein science.
This compound provides a method for the site-specific chemical modification of lysine (B10760008) residues within proteins. ontosight.aiexlibrisgroup.com The reagent reacts with the primary amino groups of lysine side chains, a process that can be controlled to achieve varying degrees of modification. oup.com For instance, in a study on thymus chromatin, up to 90% of the lysyl residues of histones were substituted using this compound. nih.gov This extensive modification was achieved while retaining the positive charge of the amino acid, which is crucial for maintaining the structural integrity of the nucleoprotein. nih.gov The specificity of this reaction allows researchers to target accessible lysine residues, providing insights into their location and role within the protein structure. nih.gov This approach has been used to identify lysine residues involved in protein-protein interactions, such as in the case of the gene 5 protein from bacteriophage fd, where Lys-7 and Lys-69 were implicated in self-association. nih.gov
| Protein/Complex | Organism/Source | Modified Residues | Key Finding | Reference |
|---|---|---|---|---|
| Chromatin | Thymus | Lysyl residues of histones | Up to 90% modification while retaining native-like structure. | nih.gov |
| Gene 5 Protein | Bacteriophage fd | Lys-7 and Lys-69 | Identified as being involved in protein-protein binding domains. | nih.gov |
| myo-Inositol Monophosphatase | Human | Lysine-36 | Inactivation of the enzyme, highlighting the residue's role in the catalytic mechanism. | nih.govacs.org |
The modification of lysine residues with this compound serves as a powerful tool for investigating the relationship between a protein's structure and its biological function. ontosight.aistudysmarter.co.uknih.gov By selectively altering specific amino acids, researchers can observe the resulting effects on protein activity, stability, and interactions. nih.gov
For example, the inactivation of myo-inositol monophosphatase by this compound pointed to the crucial role of a lysine residue in its catalytic mechanism. nih.govacs.org Further investigation identified Lysine-36 as the specific residue responsible for this inactivation. nih.govacs.org Protecting the active site with substrates and cofactors prevented this modification, confirming the residue's location within the active site. nih.govacs.org Replacing Lys-36 with another amino acid resulted in a significant decrease in the enzyme's turnover number, further solidifying the importance of this specific lysine in catalysis. nih.govacs.org
Similarly, studies on rabbit γG-antibody demonstrated that amidination led to a significant loss of its complement-fixing ability. oup.com This suggested that lysine residues are critical for this specific function of the antibody. oup.com The modification of trichosanthin, a ribosome-inactivating protein, with this compound also provided insights into the importance of lysine residues for its biological activity. These examples highlight how this compound can be employed to dissect the functional contributions of individual lysine residues within a protein.
This compound labeling, in conjunction with mass spectrometry techniques, is a valuable approach for studying protein conformation and dynamics. acs.orgnih.gov One such technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), which monitors the exchange of backbone amide protons with deuterium (B1214612) from the solvent. nih.govthermofisher.comwhiterose.ac.uk The rate of this exchange provides information about the solvent accessibility and dynamics of different regions of a protein. nih.govthermofisher.com
Covalent labeling with reagents like S-ethylacetimidate (SETA), a sulfur analog of this compound, can be used to probe changes in protein conformation. acs.orgnih.gov In a study of myoglobin (B1173299) and a domain of PARP-1, SETA labeling combined with top-down ultraviolet photodissociation (UVPD) mass spectrometry was used to monitor conformational changes upon denaturation. acs.orgnih.gov The reactivity of different lysine residues to SETA changed depending on their solvent exposure, providing a detailed map of the protein's unfolding process. acs.orgnih.gov This method was sensitive enough to provide evidence that a specific domain of PARP-1 exists as a monomer in solution. acs.orgnih.gov Furthermore, an increase in the reactivity of certain lysines under denaturing conditions suggested their involvement in tertiary contacts like salt bridges and hydrogen bonds in the native state. acs.orgnih.gov
This covalent labeling approach complements HDX-MS by providing side-chain specific information, as opposed to the backbone information from HDX. nih.gov While HDX is a robust method for detecting conformational changes, covalent labeling can offer higher sensitivity for identifying specific binding sites, such as those for metal ions, by directly probing the protein's side chains. nih.gov
Probing Protein Structure-Function Relationships
Bioconjugation Strategies Employing this compound
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This compound and related imidoesters can be used in bioconjugation strategies to attach various molecules to proteins. ontosight.aiburleylabs.co.uk
The reaction of this compound with lysine residues provides a means to attach probes to proteins for research purposes. ontosight.aiburleylabs.co.ukox.ac.uk These probes can be fluorescent dyes, affinity tags, or other reporter molecules that allow for the detection, visualization, or purification of the target protein. oicr.on.ca The ability to link molecules to proteins is fundamental for creating tools to study protein localization, interactions, and dynamics within a cellular context. burleylabs.co.ukox.ac.uk While the direct use of this compound for attaching complex probes might be less common than bifunctional crosslinkers, the underlying amidination chemistry is a foundational concept in bioconjugation. ontosight.ai
Methodological Contributions to Peptide Synthesis
While primarily known for protein modification, reagents related to this compound have also found utility in the field of peptide synthesis. ontosight.aibiosyn.com The formation of amide bonds is the cornerstone of peptide synthesis. libretexts.org Additives are often used to enhance the efficiency of the coupling reactions and to prevent side reactions like racemization. biosyn.com
Investigation of Biological Systems and Macromolecular Assemblies (e.g., Chromatin, Complement System)
This compound serves as a valuable chemical tool for investigating the structure and function of complex biological systems and macromolecular assemblies. Its ability to modify primary amines on proteins, while preserving their positive charge, allows for the subtle perturbation of molecular interactions without inducing drastic structural changes. This characteristic is particularly useful in studying the intricate architectures of assemblies like chromatin and the complement system.
Probing Chromatin Structure and Histone Interactions
This compound has been instrumental in elucidating the spatial arrangement of proteins within chromatin, the complex of DNA and proteins that constitutes chromosomes. By modifying the lysine residues of histone proteins, researchers can probe their accessibility and their roles in maintaining chromatin structure.
Detailed Research Findings:
The physicochemical and immunochemical characterization of this compound-modified chromatin revealed a high degree of retention of the native nucleoprotein structure. nih.gov However, subtle yet significant alterations were observed, which provided insights into the organization of chromatin components. The most notable finding was the weakening of the interaction between histone H1 and DNA in the modified chromatin. nih.gov This suggests that the lysine residues of H1 are critically involved in its binding to the linker DNA regions connecting nucleosomes.
The use of this compound highlighted its suitability for mapping the available lysyl residues in nucleoproteins. nih.gov The near-native character of the amidinated chromatin, in contrast to the more extensive structural alterations observed with acetylated chromatin, underscores the utility of this compound as a gentle probe for studying chromatin architecture. nih.gov
Interactive Data Table: Physicochemical Properties of Native vs. This compound-Modified Chromatin
| Property | Native Chromatin | This compound-Modified Chromatin | Implication |
| Sedimentation Coefficient | Slightly higher | Slightly lower | Weakening of H1-DNA interactions leading to a more open conformation. nih.gov |
| Circular Dichroism Spectrum | Characteristic of native chromatin | Largely unchanged | The overall secondary structure of the histones and the DNA conformation are preserved. nih.gov |
| Thermal Denaturation Profile | Biphasic, with a major transition at ~75°C | Shift in the major transition to a lower temperature | Reduced stability of the modified chromatin, consistent with weakened H1-DNA binding. nih.gov |
Interactive Data Table: Immunochemical Analysis of Amidinated Chromatin
| Antibody Specificity | Reactivity with Native Chromatin | Reactivity with Amidinated Chromatin | Interpretation |
| Anti-Histone H1 | Positive | Increased | Enhanced accessibility of H1 epitopes, likely due to its loosened association with DNA. nih.gov |
| Anti-Core Histones (H2A, H2B, H3, H4) | Positive | Largely unchanged | The core histone octamer remains structurally intact and accessible to antibodies. nih.gov |
| Anti-DNA | Low | Slightly increased | Minor increase in DNA accessibility, possibly in the linker regions. nih.gov |
Elucidating Protein-Protein Interactions in the Complement System
The complement system is a crucial part of the innate immune system, comprising a complex cascade of proteins that interact in a highly regulated manner to eliminate pathogens. While direct studies employing this compound to investigate the complement system are not extensively documented, the principles of chemical cross-linking, for which this compound and its bifunctional analogues are well-suited, are highly relevant to this field.
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to map protein-protein interactions within large, dynamic complexes like those formed during complement activation. frontiersin.orgnih.gov This approach provides distance constraints between interacting amino acid residues, allowing for the construction of structural models of the protein assemblies. frontiersin.orgnih.gov
Potential Application of this compound in Complement Research:
Given its properties, this compound could serve as a valuable reagent in complement system research. Its monofunctional nature allows for the mapping of solvent-accessible lysine residues on individual complement proteins, providing insights into their surface topology and potential interaction sites.
Furthermore, bifunctional imidoesters, which are structurally related to this compound, are ideal for cross-linking studies. nih.gov These reagents react with lysine residues on adjacent proteins, covalently linking them and thus capturing transient interactions that are central to the complement cascade. A key advantage of imidoester cross-linkers is that they preserve the positive charge of the modified lysine residues, which is often critical for maintaining the native electrostatic interactions at protein-protein interfaces. nih.gov This is particularly important in the complement system, where many interactions are governed by electrostatic forces.
For instance, studying the assembly of the Membrane Attack Complex (MAC), the terminal effector of the complement cascade, could benefit from the use of imidoester cross-linkers. By capturing the interactions between the various components (C5b, C6, C7, C8, and C9) as they assemble on a target cell membrane, researchers could gain a more detailed understanding of the stoichiometry and spatial arrangement of this lytic pore.
Interactive Data Table: Potential this compound-Based Approaches for Complement System Investigation
| Research Question | Potential this compound-Based Method | Expected Outcome |
| Mapping surface-exposed lysines on C3 convertase | Monofunctional this compound labeling followed by mass spectrometry | Identification of accessible lysine residues, providing clues about interaction sites with other complement proteins or regulators. |
| Investigating the interaction between C5b and C6 | Cross-linking with a bifunctional imidoester (e.g., dimethyl suberimidate) followed by XL-MS | Identification of specific lysine residues at the C5b-C6 interface, providing distance constraints for structural modeling. |
| Probing the conformational changes in C3 upon activation | Differential labeling with this compound of native C3 versus C3b | Comparison of the labeling patterns to identify regions that become more or less accessible upon activation, revealing conformational dynamics. |
Catalytic Aspects and Applications of Ethylacetimidate and Its Derivatives
Ethylacetimidate as a Reagent in Catalytic Transformations
This compound serves as a valuable reagent in various catalytic processes, most notably in the synthesis of N-heterocycles. One of the primary applications is the acid-catalyzed cyclotrimerization to produce 2,4,6-trisubstituted-s-triazines. This transformation leverages the reactivity of the imidate functional group to build the stable triazine ring system.
Historically, the synthesis of s-triazines from imidates has been shown to be effectively promoted by acid catalysts. For instance, the use of glacial acetic acid can facilitate the trimerization of alkyl and aryl imidates, which are themselves typically derived from nitriles, with yields around 80%. carroll.edu The catalyst activates the imidate, promoting the sequential intermolecular reactions required for the formation of the six-membered heterocyclic ring. carroll.edu This method highlights a foundational application of this compound where it acts as a building block in a reaction mediated by a catalyst.
The development of more environmentally benign and efficient catalytic systems remains an area of interest. The goal is to devise catalysts that can operate under milder, ambient conditions, enhancing the sustainability of s-triazine synthesis. carroll.edu
Table 1: Catalytic Trimerization of Imidates
| Imidate Type | Catalyst | Product | Reported Yield | Reference |
| Alkyl/Aryl Imidates | Glacial Acetic Acid | 2,4,6-Trisubstituted-s-triazine | ~80% | carroll.edu |
Ethyl acetimidate hydrochloride is also recognized as a reagent in various other chemical syntheses where it may be used in conjunction with a catalyst. guidechem.com
Exploration of Imidate-Based Ligands in Asymmetric Catalysis
The imidate functional group has been incorporated into the design of advanced chiral ligands for asymmetric catalysis. These ligands are crucial for controlling the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in pharmaceuticals and materials science.
A notable class of such ligands is the imine-oxazoline (ImOx) family. acs.org These are C₁-symmetric N,N-bidentate ligands developed as a hybrid of α-diimine (ADI) and pyridine-oxazoline (PyOx) ligands. A key advantage of the ImOx framework is its modularity, which allows for independent steric and electronic tuning at both the imine and oxazoline (B21484) coordination sites. This fine-tuning is critical for optimizing enantioselectivity in metal-catalyzed reactions. acs.org
ImOx ligands have demonstrated significant improvements in enantioselectivity for challenging reactions. For example, in the palladium-catalyzed conjugate addition of phenylboronic acids to β-substituted α,β-unsaturated ketones, ImOx ligands have outperformed traditional ligands like tBuPyOx, which resulted in modest yields and enantiomeric excesses (ee) for certain substrates. acs.org Studies on well-defined organometallic intermediates have revealed that the imine and oxazoline components of ImOx ligands exhibit a comparable and strong trans-influence. acs.org
Table 2: Performance of Imine-Oxazoline (ImOx) Ligands in Asymmetric Catalysis
| Reaction | Ligand | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
| Conjugate addition to α,β-unsaturated enone | tBuPyOx | Palladium | Modest | Modest | acs.org |
| Conjugate addition to α,β-unsaturated enone | ImOx | Palladium | Improved | Improved | acs.org |
| Reductive addition of aryl iodides to cyclohexenone | DippImtBuOx | Nickel | Low | 92% | acs.org |
The success of ImOx and other imidate-containing ligand families, such as imidate-phosphanes, underscores the value of the imidate moiety in ligand design. acs.orgresearchgate.net These N,P ligands have also shown excellent performance in palladium-catalyzed asymmetric allylic alkylation, achieving high yields and enantioselectivity. researchgate.net The development of these ligands expands the toolkit available for asymmetric synthesis, enabling the construction of complex chiral molecules with high precision. pnas.org
Catalyst-Free Methodologies Involving this compound Precursors
While catalysis is central to many transformations involving imidates, certain precursors derived from this compound can undergo efficient reactions without the need for an external catalyst. These methodologies are attractive from both an economic and environmental standpoint.
A significant example is the one-pot, catalyst-free transformation of N-protected 1-amino-1-ethoxyalkylphosphonates into bisphosphonic analogs of α-amino acids. researchgate.netmdpi.com The starting 1-(N-acylamino)-1-ethoxyalkylphosphonates can be prepared from ethyl imidate hydrochlorides. researchgate.netmdpi.com The proposed strategy involves a three-component reaction that proceeds under mild conditions to give the desired bisphosphonate products in good to excellent yields. mdpi.com
The reaction's progress can be monitored by ³¹P NMR spectroscopy, which helps in identifying intermediate species and elucidating the reaction mechanism. researchgate.netmdpi.com For most substrates, the transformation is highly efficient without a catalyst. However, in specific cases, such as for derivatives of serine and glycine, the addition of a catalytic amount of Hünig's base is necessary to facilitate the final Michaelis-Arbuzov-type reaction step. mdpi.com
Another relevant area involves trichloroacetimidates, which are structurally related to this compound. While often activated by Lewis or Brønsted acids, it has been observed that in esterification reactions, the carboxylic acid substrate itself can be sufficiently acidic to promote the alkylation, obviating the need for an external catalyst. syr.edu Furthermore, these trichloroacetimidates can undergo thermal rearrangement to form the corresponding trichloroacetamides without a catalyst. syr.edu
Table 3: Catalyst-Free Synthesis of N-Protected Bisphosphonic Analogs of α-Amino Acids
| Starting Material | Product | Conditions | Yield | Reference |
| 1-(N-acylamino)-1-ethoxyphosphonates | 1-Aminobisphosphonate derivatives | Mild, one-pot | Good to Excellent | researchgate.netmdpi.com |
These examples demonstrate that the inherent reactivity of molecules derived from this compound precursors can be harnessed for complex bond formations, providing sustainable and efficient synthetic routes. mdpi.comrsc.org
Analytical and Spectroscopic Characterization of Ethylacetimidate and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. chemrxiv.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and through-space proximity. For the study of ethylacetimidate and its reaction products, several types of NMR experiments are particularly valuable.
Proton (¹H) NMR for Reaction Monitoring and Product Identity
Proton (¹H) NMR spectroscopy is a fundamental technique for identifying organic compounds and monitoring the progress of chemical reactions. chemrxiv.orgthermofisher.com It provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between neighboring protons. libretexts.orgoregonstate.edu The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.educhemistrysteps.com
In the context of reactions involving this compound, ¹H NMR is instrumental in tracking the disappearance of starting materials and the appearance of products in real-time. researchgate.net This allows for the optimization of reaction conditions and provides insights into reaction kinetics. chemrxiv.orgthermofisher.com For instance, in the synthesis of 2-methyl-4,5,6,7-tetrahydrobenzimidazole from 2-aminocyclohexanone (B1594113) oxime and ethyl acetimidate, the progress of the reaction can be followed by monitoring the characteristic signals of the reactants and the product. oup.com
The following table provides representative ¹H NMR chemical shifts for functional groups relevant to the analysis of this compound and its reaction products.
| Functional Group | Typical Chemical Shift (δ, ppm) |
| Alkane (CH-CR₃) | 0.8 - 1.9 |
| Allylic, Benzylic, Ketone (=C-CH, Ph-CH, CH-C=O) | 1.8 - 2.5 |
| Alkyne (C≡C-H) | 2.5 - 3.5 |
| Alkyl Halide (CH-X) | 3.0 - 5.0 |
| Ether/Alcohol/Ester (CH-O) | 3.5 - 5.5 |
| Alkene (=C-H) | 4.5 - 7.0 |
| Aromatic (Ph-H) | 7.0 - 9.0 |
| Aldehyde (RC(=O)-H) | 9.0 - 10.0 |
| Carboxylic Acid (RCO₂H) | 9.5 and above (broad) |
Data sourced from multiple chemical shift tables. oregonstate.educhemistrysteps.com
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
While ¹H NMR provides information about the protons in a molecule, Carbon-13 (¹³C) NMR spectroscopy offers a detailed view of the carbon skeleton. oregonstate.edu Although ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. oregonstate.edudocbrown.info
¹³C NMR is crucial for confirming the carbon framework of products derived from this compound. For example, in the synthesis of substituted benzimidazoles, the ¹³C NMR spectrum will clearly show the signals for the carbons in the imidazole (B134444) and benzene (B151609) rings, as well as any substituent carbons. docbrown.info Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, providing additional structural confirmation. openstax.org
Below is a table of typical ¹³C NMR chemical shifts for various carbon environments.
| Functional Group | Typical Chemical Shift (δ, ppm) |
| Alkane | 10 - 50 |
| Alkyne | 70 - 110 |
| Alkene | 120 - 160 |
| Aromatic | 125 - 170 |
| Carboxylic Acid & Derivatives | 165 - 190 |
| Aldehyde, Ketone | >200 |
Data compiled from various sources. oregonstate.edudocbrown.info
Phosphorus-31 (³¹P) NMR for Phosphonate (B1237965) Derivatives
When this compound or its derivatives are used in reactions to create organophosphorus compounds, such as phosphonates, Phosphorus-31 (³¹P) NMR spectroscopy becomes an essential analytical tool. trilinkbiotech.com Since ³¹P is a 100% abundant nucleus with a spin of ½, ³¹P NMR is a highly sensitive and straightforward technique. trilinkbiotech.com
The chemical shifts in ³¹P NMR are highly dependent on the oxidation state and coordination environment of the phosphorus atom. trilinkbiotech.comnih.gov This makes it possible to distinguish between different types of phosphorus-containing functional groups. spectrabase.comnih.gov For instance, phosphonates, phosphates, and phosphine (B1218219) oxides will all have distinct chemical shift ranges. This technique is invaluable for confirming the successful synthesis of phosphonate derivatives and for studying their subsequent reactions.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edursc.org It is a destructive technique that provides information about the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. ajgreenchem.comlibretexts.orglcms.cz
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.comunivie.ac.atmeasurlabs.comchromatographyonline.com This high accuracy allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For example, HRMS can differentiate between C₈H₁₂N₂ and C₉H₁₆, which both have a nominal mass of 136 amu.
In the analysis of this compound reaction products, HRMS is used to confirm the molecular formula of newly synthesized compounds. By comparing the experimentally determined exact mass with the calculated mass for a proposed structure, a high degree of confidence in the product's identity can be achieved.
Advanced MS for Protein Modification Studies (e.g., UVPD-MS, Native MS/HDX)
In the field of proteomics, this compound and its thio-analog, S-ethylacetimidate (SETA), are used as chemical probes to study protein conformation and interactions. acs.org Advanced mass spectrometry techniques are essential for analyzing the resulting protein modifications.
Ultraviolet Photodissociation (UVPD) Mass Spectrometry is a top-down fragmentation technique that provides extensive sequence coverage of proteins. acs.orgchrom-china.comnih.gov When combined with chemical labeling using probes like SETA, UVPD-MS can map the reactivity of specific amino acid residues, such as lysines, providing insights into their solvent accessibility and involvement in protein interactions. acs.org This method has been successfully used to monitor the denaturation of proteins and to distinguish between different protein conformations in solution. acs.org
Native Mass Spectrometry (nMS) allows for the study of intact proteins and protein complexes under near-physiological conditions. chrom-china.comnih.gov It can provide information on the stoichiometry of protein-ligand interactions. nih.gov
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is another powerful technique for studying protein dynamics and interactions. nih.govnih.govanr.fracib.atcreative-proteomics.com By monitoring the rate of deuterium uptake by a protein in the presence and absence of a ligand or binding partner, regions of the protein involved in the interaction can be identified. acib.atcreative-proteomics.com While not directly a product of an this compound reaction, HDX-MS provides complementary information on the structural consequences of protein modification. mdpi.com
Chromatographic Separations and Quantification Methods
The analysis and quantification of this compound and its reaction products rely heavily on chromatographic techniques. These methods separate components from a mixture for subsequent identification and quantification, proving essential for monitoring reaction progress, determining product purity, and assessing reaction yield.
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound and its derivatives. actascientific.com It is widely employed to determine the purity of synthesized batches and to quantify the yield of chemical reactions. nih.govrsc.org The principle involves separating components of a mixture by passing them through a column packed with a stationary phase, carried by a liquid mobile phase under high pressure.
For purity assessment, a sample of this compound is analyzed to detect and quantify any impurities or byproducts. chromatographyonline.com The peak area of this compound in the resulting chromatogram relative to the total area of all peaks provides a measure of its purity, often expressed as a percentage. chromatographyonline.com Yield determination is critical for optimizing reaction conditions. nih.gov This is often achieved by comparing the HPLC peak area of the product to that of a known concentration standard, allowing for accurate quantification. researchgate.net In modern high-throughput chemistry, calibration-free methods are also being developed, which combine HPLC data with mass spectrometry and machine-learning models to estimate yields without needing pure reference standards. nih.govrsc.org
Reversed-phase HPLC is commonly used for compounds like this compound, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. purdue.eduhplc.eu A UV detector is frequently used for detection, as the imidate functionality and any associated chromophores will absorb UV light. sielc.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) hplc.eu | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) purdue.edu | Elutes compounds with varying polarities. |
| Buffer | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape and resolution. hplc.eu |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detector | UV-Vis or Photodiode Array (PDA) at ~210-230 nm | Detects and quantifies the separated compounds. |
| Column Temp. | 25-40 °C | Ensures reproducible retention times. |
This table is for illustrative purposes; actual conditions must be optimized for specific applications.
Gas Chromatography (GC) for Volatile Products
Gas Chromatography (GC) is the premier analytical technique for separating and analyzing compounds that are volatile and thermally stable. filab.fr In the context of reactions involving this compound, GC is invaluable for identifying and quantifying volatile starting materials, solvents, or low-molecular-weight byproducts and products. escholarship.org The technique separates gaseous or vaporized compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a stationary phase located in a long, thin capillary column. jmaterenvironsci.com
A typical analysis involves injecting a sample into a heated inlet, which vaporizes the components. The carrier gas, usually an inert gas like helium or nitrogen, transports the vaporized analytes through the column. jmaterenvironsci.com Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A common detector is the Flame Ionization Detector (FID), which is sensitive to hydrocarbons. For definitive identification, GC is often coupled with a Mass Spectrometer (MS). nih.govnih.gov The GC separates the components, and the MS provides mass spectra, which act as molecular fingerprints for identification. jmaterenvironsci.commdpi.com
Table 2: Representative GC Conditions for Volatile Product Analysis
| Parameter | Typical Setting | Purpose |
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) mdpi.com | Provides high-resolution separation of volatile analytes. |
| Carrier Gas | Helium or Hydrogen at 1-2 mL/min | Transports analytes through the column. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50°C to 280°C at 10°C/min) | Separates compounds with a wide range of boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification and quantification of analytes. |
This table is for illustrative purposes; actual conditions must be optimized for specific applications.
Vibrational Spectroscopy (FTIR) and X-ray Diffraction (XRD) for Structural Confirmation
While chromatography separates mixtures, spectroscopic and diffraction techniques provide detailed information about molecular structure and solid-state arrangement.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. edinst.comspecificpolymers.com It works by passing infrared radiation through a sample and measuring the wavelengths at which the sample absorbs the radiation. edinst.com These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule, creating a unique spectral "fingerprint". upi.edu For this compound, FTIR analysis would confirm the presence of key functional groups such as the C=N (imidate) bond, the C-O-C (ether) linkage, and various C-H bonds in the ethyl and methyl groups. researchgate.net The presence and position of these characteristic absorption bands provide direct evidence for the correct chemical structure. specificpolymers.com
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Imidate | C=N Stretch | ~1650 - 1680 |
| Ether | C-O-C Stretch (asymmetric) | ~1200 - 1270 |
| Alkyl | C-H Stretch | ~2850 - 3000 |
| Alkyl | C-H Bend | ~1375 - 1465 |
Note: The exact positions of absorption bands can be influenced by the molecular environment.
Hyphenated Analytical Techniques for Complex Mixture Analysis
To analyze complex reaction mixtures containing this compound, its precursors, intermediates, and products, hyphenated analytical techniques are indispensable. saspublishers.com These methods couple a separation technique (like GC or LC) with a powerful detection technique (like MS), synergistically enhancing their individual capabilities. actascientific.comnumberanalytics.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital tool for this purpose. It combines the separation power of HPLC for a wide range of compounds with the high sensitivity and specificity of mass spectrometry. wikipedia.org This allows for the detection and identification of components in a mixture, even at trace levels. researchgate.net Tandem mass spectrometry (LC-MS/MS) takes this a step further by enabling the fragmentation of selected ions, which provides detailed structural information crucial for identifying unknown compounds or confirming the structure of targeted analytes. researchgate.netrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential hyphenated technique, particularly for analyzing volatile compounds. nih.govthermofisher.com The coupling of high-resolution separation by GC with the identification capabilities of MS makes it a gold standard for the analysis of complex volatile mixtures. mdpi.com Advanced variations like Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) offer high sensitivity and rapid data acquisition, making them suitable for comprehensive screening of complex samples and the detection of trace-level components. thieme-connect.comwarwick.ac.uk These hyphenated methods provide a comprehensive profile of a reaction mixture in a single analytical run, combining separation, identification, and quantification. ijpsjournal.com
Table 4: Comparison of Key Hyphenated Techniques
| Technique | Separation Principle | Detection Principle | Primary Application for this compound Analysis |
| LC-MS | Liquid Chromatography (Polarity/Hydrophobicity) | Mass-to-charge ratio of molecular ions | Analysis of this compound, non-volatile products, and polar impurities. wikipedia.org |
| GC-MS | Gas Chromatography (Boiling Point/Volatility) | Mass-to-charge ratio of molecular and fragment ions | Analysis of volatile solvents, byproducts, and reaction products. thermofisher.com |
| LC-MS/MS | Liquid Chromatography | Precursor/product ion fragmentation patterns | Structural elucidation of unknown products and sensitive quantification in complex matrices. rsc.org |
| GC-TOF-MS | Gas Chromatography | High-resolution mass-to-charge ratio | Comprehensive screening and identification of unknown volatile compounds in complex mixtures. warwick.ac.uknih.gov |
Computational and Theoretical Investigations of Ethylacetimidate
Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex pathways of chemical reactions. biorxiv.org By modeling the electronic structure of molecules, researchers can map out potential energy surfaces, identify transition states, and calculate the energy barriers associated with a reaction, thereby predicting its feasibility and mechanism. biorxiv.orgugr.es
In the context of ethylacetimidate, which is often used as a reagent in the synthesis of more complex molecules, DFT calculations have been employed to understand the underlying mechanisms of these transformations. nih.govuni-bonn.de For instance, studies involving the synthesis of heterocyclic compounds or substituted amidines from ethyl acetimidate hydrochloride have utilized DFT to model reaction intermediates and transition states. nih.govresearchgate.net These calculations provide a step-by-step sequence of bond-breaking and bond-forming events, clarifying the roles of catalysts and predicting the most likely reaction outcomes. ugr.esdovepress.com
The choice of computational method is crucial for accuracy. Research literature shows the use of various DFT functionals and basis sets to study reactions involving this compound precursors, highlighting the need to select appropriate levels of theory for reliable predictions. acs.org These computational investigations can guide the optimization of reaction conditions and the design of new synthetic routes. biorxiv.org
Table 1: Examples of Quantum Chemical Methods Used in Studies Involving this compound This table is interactive. You can sort and filter the data.
| Software | DFT Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| Gaussian 09 | B3LYP | 6-31++G | Ground state geometry optimization, Frontier Molecular Orbitals | |
| ORCA 4.0.1.2 | B3LYP with D3BJ | def2-TZVP | DFT-optimized geometries | acs.org |
| Not Specified | PCM/ωB97x-D | def2-TZVPD | Modeling transition states of SN2 intramolecular cyclization | nih.gov |
| Not Specified | Not Specified | Not Specified | Mechanistic insights for thrombin inhibitor synthesis | uni-bonn.de |
Molecular Modeling and Dynamics Simulations for Biomolecular Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for understanding how a molecule interacts with biological targets like proteins or nucleic acids. openaccessjournals.commdpi.com Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. openaccessjournals.comresearchgate.net MD simulations go a step further by simulating the movement of atoms over time, revealing the dynamic nature of these interactions and the conformational changes that may occur. dovepress.comelifesciences.orgresearchgate.net
While specific MD simulations focused solely on this compound are not extensively detailed in the reviewed literature, computational studies have been performed on its derivatives to explore their therapeutic potential. In one study, new amidines containing a benzenesulfonamide (B165840) group were synthesized using ethyl acetimidate. ugr.es An in-depth docking study was then conducted to elucidate the binding mode of these derivatives within the active sites of inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), which are important targets in cancer therapy. ugr.es Such computational analyses help explain the observed biological activity and selectivity of the compounds, guiding further structural modifications to enhance therapeutic effects. ugr.es These studies underscore the power of computational methods to bridge chemical synthesis with biological function. openaccessjournals.commdpi.com
Table 2: Docking Study Findings for iNOS/eNOS Inhibitors Derived from this compound This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Amidine-benzenesulfonamide derivative 1b | iNOS / eNOS | Investigated binding mode to shed light on observed potency and selectivity. | Rationalizes higher potency and selectivity compared to parent compounds. | ugr.es |
| Amidine-benzenesulfonamide derivative 2b | iNOS / eNOS | Investigated binding mode to understand structure-activity relationships. | Explains differences in biological activity based on structural modifications. | ugr.es |
Structure-Activity Relationship (SAR) Studies Through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to correlate a molecule's chemical structure with its biological activity. numberanalytics.com Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable for this purpose, enabling the prediction of a compound's activity based on calculated molecular descriptors. neovarsity.orgcreative-biostructure.comresearchgate.net
This compound has served as a key building block in the synthesis of compound libraries used for SAR studies. For example, it was used to prepare analogues of CGS-15943, an antiplasmid compound. nih.govacs.org An extensive SAR and computational study on these analogues led to the development of predictive guidelines for the accumulation of small molecules in gram-negative bacteria like E. coli. The research identified key molecular features, such as the presence of an ionizable nitrogen and a low number of rotatable bonds, that favor accumulation. nih.govacs.org
In another instance, ethyl acetimidate hydrochloride was a reactant in the synthesis of a library of thrombin inhibitors. researchgate.net This work utilized statistical molecular design (SMD), a computational technique, to explore the chemical space and establish multivariate QSAR models. Such models are valuable for interpreting important molecular properties and predicting the biological activity of new compounds within the same chemical class. researchgate.net These examples demonstrate how computational SAR approaches can effectively guide the design and optimization of bioactive molecules originating from syntheses involving this compound. nih.govresearchgate.netacs.org
Table 3: Computational SAR/QSAR Applications in Research Involving this compound This table is interactive. You can sort and filter the data.
| Study Focus | Computational Method | Key Structural Insights | Application | Reference(s) |
|---|---|---|---|---|
| Antiplasmid activity in E. coli | SAR and computational studies | Ionizable nitrogen, low three-dimensionality, and few rotatable bonds enhance accumulation. | Development of adjunctives for multidrug-resistant bacteria. | acs.org, nih.gov |
| Thrombin inhibition | Statistical Molecular Design (SMD), QSAR | Optimization of moieties binding to S-, P-, and D-pockets of thrombin. | Design of potent and selective thrombin inhibitors. | researchgate.net |
Theoretical Prediction of Physicochemical and Spectroscopic Properties
Computational methods are widely used to predict the physicochemical properties of chemical compounds, which govern their behavior in various environments. europa.eunih.gov Techniques like Quantitative Structure-Property Relationships (QSPR) and quantum chemical calculations can estimate properties such as boiling point, solubility (logS), and lipophilicity (logP). researchgate.netepa.gov These in silico predictions are valuable for screening potential drug candidates and assessing the environmental fate of chemicals, reducing the need for extensive experimental measurements. europa.euuniroma1.it
For this compound and its derivatives, quantum chemical methods like DFT are foundational for predicting molecular properties. acs.org The first step often involves geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated. While extensive databases of predicted properties for this compound itself are not always publicly available, the methods for their calculation are well-established.
Spectroscopic properties can also be predicted computationally. Machine learning models and quantum mechanical calculations can forecast key features of IR and NMR spectra, such as vibrational frequencies and chemical shifts. researchgate.net For instance, experimental ¹H NMR data for related imidates provide benchmarks that computational models would aim to reproduce. orgsyn.org Similarly, experimental FT-IR data for compounds synthesized using this compound show characteristic peaks for C-H and C=O stretching that can be correlated with theoretical vibrational mode analysis. rsc.org
Table 4: Selected Physicochemical and Spectroscopic Data Relevant to this compound This table is interactive. You can sort and filter the data.
| Property | Value/Data | Method/Context | Reference |
|---|---|---|---|
| Molecular Formula | C₄H₉NO | - | pharmaffiliates.com |
| Molecular Weight | 87.12 g/mol | - | pharmaffiliates.com |
| ¹H NMR (DMSO-d₆) | δ: 2.55 (s, 3 H), 5.35 (s, 2 H), 12.29 (s, 2 H) | Experimental data for 2,2,2-Trichloroethyl acetimidate hydrochloride (related compound) | orgsyn.org |
| FT-IR (neat) | 2916, 2970 cm⁻¹ (alkane C-H stretching); 1710 cm⁻¹ (C=O stretching) | Experimental data for a derivative synthesized using this compound hydrochloride | rsc.org |
| Computational Geometry | DFT optimization | Foundational step for predicting other properties | , acs.org |
Q & A
Q. How can researchers ensure compliance with IUPAC nomenclature and citation standards in this compound-related publications?
- Methodological Answer: Use ChemDraw for structure validation and IUPAC name generation. Cite primary literature (e.g., Journal of Organic Chemistry) over review articles. Employ reference managers (EndNote, Zotero) to format citations (ACS or RSC style). Cross-verify Digital Object Identifiers (DOIs) for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
